5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-7-2-3-15-10(7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCOQRDJEZXDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method includes the selective chlorination of 2-methylthiophene at the C-5 position, followed by bromination ortho to the alkyl group . The resulting intermediate can then be subjected to further reactions to introduce the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibit significant antitumor properties. For instance, derivatives of thiophene have been synthesized and evaluated for their ability to inhibit microtubule polymerization, a critical process in cancer cell proliferation. The structure–activity relationship (SAR) studies show that modifications at specific positions can enhance potency against various cancer cell lines, including HeLa and MCF-7 cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12 | Microtubule polymerization inhibition |
| Compound B | MCF-7 | 15 | Colchicine site binding |
| Compound C | HCT-116 | 10 | Apoptosis induction |
These findings suggest that the incorporation of thiophene and bicyclic structures can lead to the development of novel antitumor agents with improved efficacy.
Neuroprotective Effects
Compounds with similar structural frameworks have also been investigated for neuroprotective effects, particularly in the context of neurodegenerative diseases. The ability of such compounds to penetrate the blood-brain barrier makes them suitable candidates for further research in treating conditions like Alzheimer's disease .
Synthetic Organic Chemistry
The synthesis of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves several steps, including the formation of the bicyclic core and subsequent functionalization. This compound serves as a versatile intermediate for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Table 2: Synthetic Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Heat, solvent |
| 2 | Functional Group Modification | Reflux with nucleophiles |
| 3 | Purification | Chromatography |
Case Study 1: Anticancer Activity
A study conducted on a series of thiophene derivatives demonstrated that compounds structurally related to 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutics like combretastatin A4 . The results highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Potential
In another investigation, derivatives were tested for their neuroprotective effects against oxidative stress-induced neuronal cell death. The results indicated that compounds with similar frameworks could significantly reduce cell death rates, suggesting potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Aromatic vs. Aliphatic Substituents : The 3-methylthiophene group (aromatic) may engage in π-π stacking interactions, contrasting with the electron-withdrawing trifluoromethyl group in , which improves lipophilicity and metabolic stability.
- Heterocyclic Additions : The imidazole derivative demonstrated anti-malarial activity, suggesting that nitrogen-rich substituents enhance antiparasitic effects.
Biological Activity
5-(3-Methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, with the CAS number 2034455-15-5, is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is CHN OS. The structure features a bicyclic framework that is characteristic of several bioactive compounds.
Pharmacological Properties
Research on similar compounds suggests that derivatives of the bicyclo[2.2.1]heptane structure often exhibit significant biological activities, particularly in the realm of neuropharmacology and as potential therapeutic agents for various conditions.
- Cocaine Binding Site Ligands : Compounds related to the bicyclo[2.2.1]heptane framework have been evaluated for their binding affinities at dopamine transporters. For instance, studies have shown that certain derivatives can bind to cocaine binding sites with varying affinities, indicating potential use in treating addiction or managing dopaminergic disorders .
- Antimicrobial Activity : Preliminary studies on thiophene derivatives indicate potential antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents .
- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of any new compound. For instance, studies have demonstrated that related bicyclic compounds do not exhibit mutagenic effects in standard tests such as the Ames test, suggesting a favorable safety profile .
The mechanisms through which 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Dopamine Transporter Interaction : The interaction with dopamine transporters may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
- Antimicrobial Mechanisms : If antimicrobial activity is confirmed, it may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for preparing the 2-oxa-5-azabicyclo[2.2.1]heptane core, and how do they compare in efficiency?
The bicyclic core is typically synthesized from trans-4-hydroxy-L-proline via multi-step protocols. A six-step route using benzyloxycarbonyl (Cbz) protection achieves a 70% total yield, avoiding toxic reagents like diazomethane . Key steps include:
- N-Cbz protection (91% yield) followed by esterification with SOCl₂/MeOH (96% yield).
- Tosylation using TsCl and DMAP (93% yield).
- Cyclization via NaOMe/MeOH reflux (86% yield) and catalytic hydrogenation for deprotection (100% yield).
Q. Comparison Table :
| Method | Steps | Total Yield | Key Improvements |
|---|---|---|---|
| Portoghese (1971) | 7 | 59% | Uses benzoyl protection, toxic CH₂N₂ |
| Improved Cbz Protocol | 6 | 70% | Safer reagents, scalable, higher yield |
Q. How is structural characterization of the bicyclic framework and its derivatives performed?
Characterization relies on:
Q. Why is the 2-oxa-5-azabicyclo[2.2.1]heptane framework significant in medicinal chemistry?
The bicyclic structure serves as a morpholine isostere , offering enhanced rigidity and lipophilicity. Its similarity to morpholine improves pharmacokinetic properties while enabling constrained geometries for target binding .
Advanced Research Questions
Q. What strategies enable functionalization at the C-3 position for creating bioactive analogues?
Functionalization involves:
Q. Example Table :
| Substituent | Method | Application |
|---|---|---|
| 3-Methylthiophene | Acylation/Ketone coupling | Antiviral lead optimization |
| Alkyl/Aryl Groups | Grignard or Suzuki-Miyaura | GABA receptor modulation |
Q. How does stereochemistry at bridgehead carbons impact biological activity?
The (1S,4S)-configuration is critical for mimicking morpholine’s spatial orientation. Enantiomers may exhibit reduced binding affinity due to mismatched stereoelectronic profiles . For example:
- (1S,4S)-isomer : Aligns with morpholine’s H-bonding and lipophilic features.
- (1R,4R)-isomer : Disrupts target interactions, lowering potency.
Q. How can contradictions in synthetic yields or regioselectivity be resolved?
Q. What analytical challenges arise in characterizing complex derivatives, and how are they addressed?
Q. How are physicochemical properties (e.g., solubility, logP) optimized for in vivo studies?
Q. What methods are used to evaluate the compound’s potential in antiviral or CNS drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
